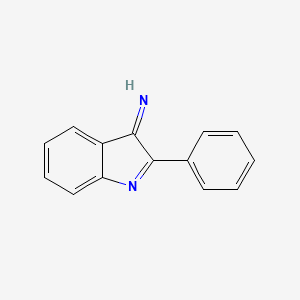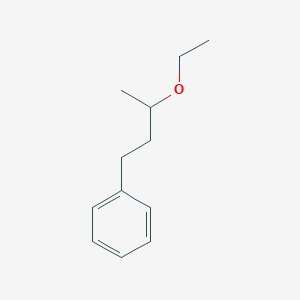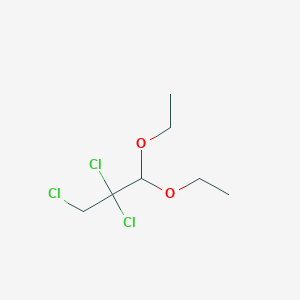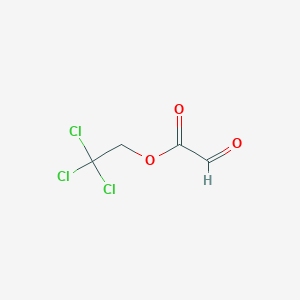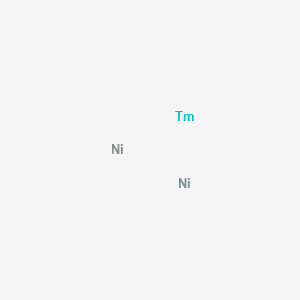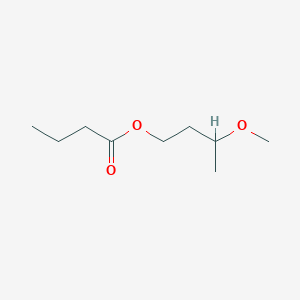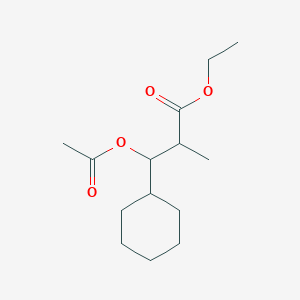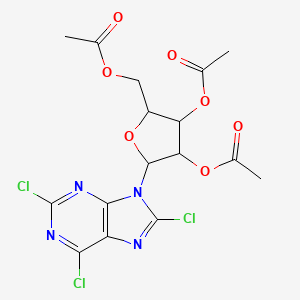
2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is a synthetic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine typically involves the chlorination of a purine precursor followed by the glycosylation with a pentofuranosyl derivative. The reaction conditions often require the use of strong chlorinating agents and protective groups to ensure selective chlorination and glycosylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and glycosylation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions may involve the removal of chlorine atoms or the reduction of functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of cellular pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,6,8-Trichloropurine: A simpler derivative with similar chlorination but lacking the glycosylation.
9-(2,3,5-Tri-o-acetylpentofuranosyl)purine: A glycosylated purine without the chlorination.
Uniqueness
2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is unique due to its combination of chlorination and glycosylation, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
5987-77-9 |
|---|---|
Fórmula molecular |
C16H15Cl3N4O7 |
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
[3,4-diacetyloxy-5-(2,6,8-trichloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H15Cl3N4O7/c1-5(24)27-4-8-10(28-6(2)25)11(29-7(3)26)14(30-8)23-13-9(20-16(23)19)12(17)21-15(18)22-13/h8,10-11,14H,4H2,1-3H3 |
Clave InChI |
YLKMRQLYWKOMDL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=NC(=N3)Cl)Cl)N=C2Cl)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


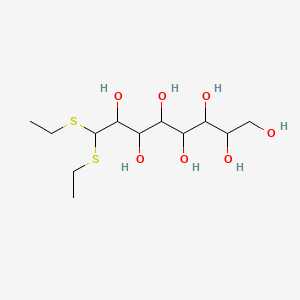
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
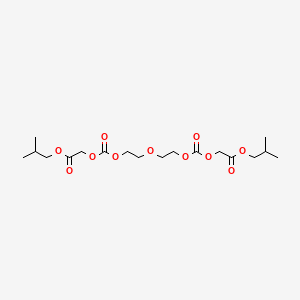
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
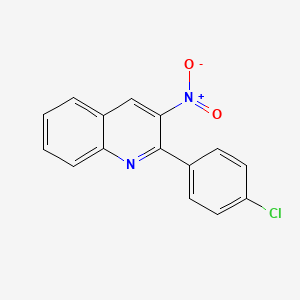
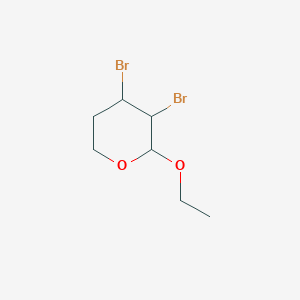
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
